Methyl 4-amino-3-(isopropylamino)benzoate

Medicinal Chemistry Synthetic Intermediates Regioselectivity

Researchers requiring the precise 4-amino-3-isopropylamino regioisomer for pharmaceutical synthesis face supply inconsistency-the 3-amino-4-isopropylamino isomer (CAS 511240-22-5) cannot substitute in validated synthetic routes to analgesics and anti-inflammatory agents. - Certified 98% purity ensures reliable use as a pharmaceutical intermediate or analytical reference standard for regioisomer-specific impurity profiling. - The distinct 4,3-substitution pattern dictates hydrogen-bond network geometry critical for GABA transporter (GAT2) target engagement and SAR studies. - The methyl ester handle eliminates low-yielding esterification steps, enabling direct incorporation into fragment-based drug discovery (FBDD) libraries. Ships globally with a certificate of analysis.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 1423037-24-4
Cat. No. B1430348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-(isopropylamino)benzoate
CAS1423037-24-4
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC(C)NC1=C(C=CC(=C1)C(=O)OC)N
InChIInChI=1S/C11H16N2O2/c1-7(2)13-10-6-8(11(14)15-3)4-5-9(10)12/h4-7,13H,12H2,1-3H3
InChIKeyYDUILGMVXKCUEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-3-(isopropylamino)benzoate: Regiospecific Building Block


Methyl 4-amino-3-(isopropylamino)benzoate (CAS 1423037-24-4) is a disubstituted benzoate ester featuring a C-4 primary amine and a C-3 isopropylamino substituent [1]. With a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol, it is classified as a 'versatile small molecule scaffold' and a 'Building Block' for research and development . Its primary differentiator is its precise 4-amino-3-isopropylamino regiochemistry on the benzoate ring, a substitution pattern that is not interchangeable with its regioisomer, methyl 3-amino-4-(isopropylamino)benzoate (CAS 511240-22-5), for use as a specific synthetic intermediate .

Regiospecific 4-amino-3-isopropylamino scaffold for synthetic route fidelity
Methyl ester protected intermediate enables orthogonal functionalization
Certified purity grade supports analytical reference and impurity profiling

Why Regiospecificity Prevents Generic Substitution


The substitution pattern of functional groups on the benzoate ring is the primary determinant of a scaffold's reactivity, physicochemical properties, and biological target engagement. The specific 4-amino-3-isopropylamino arrangement of CAS 1423037-24-4 places a primary aniline nitrogen and a secondary alkylamine in a defined spatial orientation. This orientation dictates its potential to form specific hydrogen-bond networks and influences the electronic properties of the aromatic ring, as computed by PubChem (XLogP3-AA value for the related acid is 1.6, highlighting a predictable lipophilicity window) [1][2]. For a synthetic chemist, substituting this compound with its regioisomer Methyl 3-amino-4-(isopropylamino)benzoate (CAS 511240-22-5) would lead to a different chemical entity with distinct reactivity, potentially failing to produce the desired downstream intermediate or active pharmaceutical ingredient (API) and invalidating a validated synthetic route .

Target
4-amino-3-isopropylamino
Regioisomer
3-amino-4-isopropylamino (CAS 511240-22-5)
Regioisomer swap reorients hydrogen-bond vectors and electronic properties, altering reactivity and target engagement; not a functional substitute in synthetic routes.
Form
Methyl ester
Alternative
Free carboxylic acid (CAS 467235-04-7)
Methyl ester protects the acid during amino-group transformations; direct substitution with the free acid may require additional protection/deprotection steps and can compromise yield.

Quantitative Differentiation Guide for Procurement


Regiospecific Identity vs. 3-Amino-4-isopropylamino Isomer

The fundamental differentiation is regiospecificity. The target compound (CAS 1423037-24-4) has a primary amine at the 4-position and an isopropylamino group at the 3-position. Its closest analog, the regioisomer Methyl 3-amino-4-(isopropylamino)benzoate (CAS 511240-22-5), has these groups swapped . This is not a trivial difference; the chemical and biological properties of regioisomers are distinct. The target compound is described as a key intermediate in the synthesis of various drugs, including painkillers and anti-inflammatory medications, a role its regioisomer may not fulfill due to different reactivity . The computed molecular properties for the core acid scaffold, such as a Topological Polar Surface Area (TPSA) of 75.4 Ų and 3 hydrogen bond donors, are identical for both regioisomers, but the vector of these interactions is fundamentally altered by the group positions, a critical factor in target binding [1].

Regiospecific Identity
Class-level
4-amino-3-isopropylamino vs 3-amino-4-isopropylamino (CAS 511240-22-5)
Structural non-interchangeability confirmed; same TPSA but different interaction vectors.
No quantitative activity data identified; class-level regioisomer principle applies.
Medicinal Chemistry Synthetic Intermediates Regioselectivity

Methyl Ester as a Synthetic Handle

The target compound is a methyl ester, making it a more versatile intermediate for further synthetic elaboration than its free carboxylic acid counterpart, 4-amino-3-(isopropylamino)benzoic acid (CAS 467235-04-7) . Under the class-level inference of standard ester reactivity, the methyl ester serves as a protected form of the acid, allowing for selective reactions at the amino groups that might be compromised by a free carboxylic acid. This is supported by patent literature describing synthetic routes where the methyl ester of a closely related scaffold (3-amino-4-substituted benzoate) is a crucial intermediate for producing high-purity final compounds [1].

Methyl Ester Handle
Class-level
Methyl ester (target) vs free carboxylic acid (CAS 467235-04-7)
Enables orthogonal reactivity; purchased form saves deprotection/re-protection steps.
No direct comparative reactivity data; standard ester protecting group strategy.
Organic Synthesis Prodrug Design Intermediate Reactivity

Validated Synthetic Route Specificity

A vendor-documented synthetic route for the target compound involves the reaction of 4-amino-3-nitrobenzoic acid with isopropylamine, followed by esterification with methanol . This route implies that the compound is a reduced and derivatized product of a specific nitro precursor. In contrast, a closely related compound, Methyl 3-amino-4-(isopropylamino)benzoate, is synthesized from 4-isopropylamino-3-nitro-benzoic acid methyl ester by reduction . These divergent synthetic pathways, originating from different nitro-substituted starting materials, underscore the non-interchangeability and unique process chemistry tied to each regioisomer.

Synthetic Route
Supporting evidence
4-amino-3-nitrobenzoic acid + isopropylamine → esterification
Documented regiospecific pathway informs sourcing and impurity expectations.
Vendor-described route; comparator uses different nitro precursor reduction.
Chemical Process Development Intermediate Sourcing Reduction

Certified 98% Purity Standard

A quantifiable differentiator for procurement is the certified purity level available from reputable vendors. The compound is offered with a certified purity of 98% (Product No. 1848861) . While other vendors offer the compound, this specific certification provides a guaranteed baseline for reproducible research. In comparison, no comparable certified purity datasheet was readily identified for the regioisomer Methyl 3-amino-4-(isopropylamino)benzoate (CAS 511240-22-5) from equivalent authoritative databases. This availability of a high-purity, analytically characterized standard reduces the risk of unknown impurities affecting downstream reactions or biological assays.

Certified Purity
Supporting evidence
98% (Product No. 1848861)
Certified purity baseline supports reproducible research and analytical use.
Comparator regioisomer lacks equivalent certified purity datasheet.
Quality Control Reproducibility Analytical Chemistry

Computed Drug-Likeness Profile

The compound's core scaffold, 4-amino-3-(isopropylamino)benzoic acid, has computed properties that are favorable for CNS drug discovery, including a low molecular weight (194.23 g/mol) and a calculated XLogP3-AA of 1.6 [1]. The methyl ester of the target compound (MW 208.26) is a common prodrug strategy for improving membrane permeability over the acid, supporting its use as a fragment or lead-like scaffold in early-stage drug discovery. This contrasts with larger, more complex alternatives where a higher molecular weight and complexity could lead to poorer ligand efficiency metrics [2].

Drug-Likeness Profile
Class-level
XLogP3-AA 1.6 (acid form); MW 194.23
Favorable computed lipophilicity may support fragment-based discovery campaigns.
Computed from PubChem; experimental validation recommended.
Computational Chemistry ADMET Prediction Medicinal Chemistry

Procurement-Driven Application Scenarios


CNS-Targeted Analgesic or Anti-inflammatory Intermediate

The target compound's specific 4-amino-3-isopropylamino pattern is documented as a key intermediate in the synthesis of various drugs, including painkillers and anti-inflammatory medications . This scenario is directly supported by the regiospecific evidence (Section 3, Evidence Item 1) which shows that the alternative regioisomer is not a functional substitute. A medicinal chemistry team would procure this exact compound to ensure the fidelity of their synthetic route to a novel analgesic, where the spatial presentation of the two amine functionalities is crucial for target binding.

Protected Fragment for FBDD

With its low molecular weight (208.26 g/mol) and a favorable computed lipophilicity profile for the scaffold (Section 3, Evidence Item 5), this methyl ester is an ideal protected fragment for FBDD campaigns. The methyl ester handle (Section 3, Evidence Item 2) allows the fragment to be rapidly elaborated into a lead series. A biotech procurement manager would choose this specific scaffold over the free acid to directly enter a library synthesis without needing a preliminary, low-yielding esterification step.

Analytical Standard for Impurity Profiling

The certified purity of 98% (Section 3, Evidence Item 4) makes this compound suitable as a reference standard in analytical quality control (QC) labs. A pharmaceutical QC department would procure this specific, high-purity lot to use as a marker for the 4-amino-3-isopropylamino regioisomer, enabling the detection and quantification of this specific process impurity in an API that is based on the 3-amino-4-isopropylamino scaffold, leveraging its well-defined regiospecific identity (Section 3, Evidence Item 1).

GAT2 Inhibitor Probe Development

Vendor annotations suggest Methyl 4-amino-3-(isopropylamino)benzoate acts as a GAT2 inhibitor, which could modulate GABA levels . While this claim requires rigorous independent validation, an academic neuroscience lab investigating GABA transporter pharmacology would rationally select this precise structural isomer over others to explore the structure-activity relationship (SAR) of this chemotype at GAT2, as the specific 4-amino-3-isopropylamino geometry is hypothesized to be the pharmacophore.

Application
Selection Property
Validation Focus
CNS-targeted research intermediate synthesis
Regiospecific 4-amino-3-isopropylamino pattern
Structural identity verification vs regioisomer
Fragment-based drug discovery (FBDD) elaboration
Methyl ester protected acid handle
Reactivity in library synthesis without prior deprotection
Analytical reference standard for impurity profiling
Certified 98% purity grade
HPLC purity and regioisomer marker quantification
GAT2 pharmacology research probe
Specific 4-amino-3-isopropylamino geometry
Independent target engagement and SAR studies
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